molecular formula C27H20Br2N2O5 B12036722 [4-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate

[4-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate

Cat. No.: B12036722
M. Wt: 612.3 g/mol
InChI Key: LPNSIUUYKXWKIG-FJEPWZHXSA-N
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Description

[4-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes bromonaphthalene, methoxyphenyl, and bromobenzoate moieties, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate typically involves multiple steps, including the formation of intermediate compounds. The process may start with the bromination of naphthalene to form 1-bromonaphthalene, followed by the reaction with oxyacetyl hydrazine to yield the hydrazinylidene intermediate. This intermediate is then reacted with methoxyphenyl and bromobenzoate under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The bromine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions may vary, but typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. This could lead to the development of new biochemical assays or therapeutic agents.

Medicine

The compound’s potential medicinal applications include its use as a lead compound for drug development. Researchers may investigate its efficacy and safety in treating various diseases or conditions.

Industry

In industry, the compound could be used in the development of new materials or as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of [4-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [4-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate stands out due to its unique combination of functional groups and structural complexity

Properties

Molecular Formula

C27H20Br2N2O5

Molecular Weight

612.3 g/mol

IUPAC Name

[4-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate

InChI

InChI=1S/C27H20Br2N2O5/c1-34-24-13-17(9-11-22(24)36-27(33)19-6-4-7-20(28)14-19)15-30-31-25(32)16-35-23-12-10-18-5-2-3-8-21(18)26(23)29/h2-15H,16H2,1H3,(H,31,32)/b30-15+

InChI Key

LPNSIUUYKXWKIG-FJEPWZHXSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br)OC(=O)C4=CC(=CC=C4)Br

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C3=CC=CC=C3C=C2)Br)OC(=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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